The synthesis of (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can be achieved through various methods, typically involving the protection of functional groups to facilitate selective reactions.
Common Methods:
Technical parameters such as temperature, pressure, and reaction time are crucial in optimizing the synthesis process but are not universally standardized across all methods.
The molecular structure of (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate features:
The compound exhibits chirality due to the presence of stereogenic centers at positions 3 and 4, which are critical for its biological activity .
(3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with different biological activities .
The physical and chemical properties of (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate include:
These properties suggest that the compound is relatively stable under standard laboratory conditions but may require careful handling due to its irritant nature .
(3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate has potential applications in several scientific fields:
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is the systematic IUPAC name for this chiral pyrrolidine derivative. The name explicitly defines:
The CAS Registry Number 148214-90-8 uniquely identifies this specific stereoisomer. The term "rel-" in some supplier catalogs (e.g., "rel-(3R,4R)") denotes that the compound was synthesized as a racemate but resolved to the indicated relative configuration between C3 and C4 [2] [6] [10]. The absolute configuration is critical for biological activity, as enantiomers and diastereomers exhibit distinct pharmacodynamic profiles [9].
The compound has the molecular formula C₉H₁₈N₂O₃, confirmed across multiple chemical databases and supplier specifications [2] [5] [7]. Its molecular weight is 202.25 g/mol. Key functional groups include:
OC(=O)OC(C)(C)C
), providing N-protection. The SMILES notation (O=C(N1C[C@@H](N)[C@H](O)C1)OC(C)(C)C
) and InChIKey (MOZOQDNRVPHFOO-RNFRBKRXSA-N
) encode stereochemistry and connectivity [2] [7]. Computational analyses reveal:
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₂O₃ |
Molecular Weight | 202.25 g/mol |
CAS Number | 148214-90-8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
TPSA | 75.79 Ų |
Consensus LogP | -0.05 |
While explicit crystallographic data for this specific enantiomer is limited in the search results, its structural analog (the racemic mixture) has been characterized using X-ray diffraction to confirm the trans-configuration of the 3-amino and 4-hydroxy substituents [10]. The pyrrolidine ring adopts a puckered conformation, with the Boc group in a pseudo-equatorial orientation minimizing steric strain. The amino and hydroxy groups engage in intramolecular hydrogen bonding, stabilizing the (3R,4R) configuration. This conformation is critical for molecular recognition in biological targets, such as neuronal nitric oxide synthase (nNOS) [3] [10]. Experimental studies of similar Boc-protected pyrrolidines confirm that solid-state structures align with computationally predicted low-energy conformers, with root-mean-square deviations (RMSD) <0.5 Å [10].
The stereochemistry at C3 and C4 generates three other stereoisomers: (3S,4S), (3R,4S), and (3S,4R). Key distinctions include:
Table 2: Stereoisomer Comparison
Stereoisomer | CAS Number | Configuration | Key Distinguishing Feature |
---|---|---|---|
(3R,4R) | 148214-90-8 | trans | Biological activity in nNOS inhibition |
(3S,4S) | 190792-74-6 | trans | Enantiomeric partner of (3R,4R) |
rel-(3R,4S) | 186393-22-6 | cis | Altered H-bonding capacity |
rel-(3R,4R)-diamino | 945217-60-7 | trans | Amino instead of hydroxy at C4 |
The (3R,4R) configuration is pharmacologically privileged. In nNOS inhibitors, it enables optimal docking via H-bonds with Glu592 and hydrophobic contacts with Tyr706, while diastereomers show reduced potency due to suboptimal active-site fitting [3] [9]. Chiral resolution typically employs camphanic ester derivatization or preparative HPLC, leveraging subtle differences in stereoisomer polarity [3] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2